9,9'-Nonamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride
Description
9,9'-Nonamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride is a bisacridine derivative featuring a nonamethylene (9-carbon) chain linker between two acridine moieties. The dihydrochloride salt form enhances water solubility, a critical property for biomedical or optoelectronic uses . Acridine derivatives are known for their planar aromatic systems, enabling π-π stacking interactions, and their nitrogen-containing heterocycles, which facilitate binding to biological targets or participation in redox reactions .
Properties
CAS No. |
66724-93-4 |
|---|---|
Molecular Formula |
C47H46Cl2N4O2 |
Molecular Weight |
769.8 g/mol |
IUPAC Name |
acridin-9-yl-[2-[9-[2-(acridin-9-ylazaniumyl)phenoxy]nonoxy]phenyl]azanium;dichloride |
InChI |
InChI=1S/C47H44N4O2.2ClH/c1(2-4-18-32-52-44-30-16-14-28-42(44)50-46-34-20-6-10-24-38(34)48-39-25-11-7-21-35(39)46)3-5-19-33-53-45-31-17-15-29-43(45)51-47-36-22-8-12-26-40(36)49-41-27-13-9-23-37(41)47;;/h6-17,20-31H,1-5,18-19,32-33H2,(H,48,50)(H,49,51);2*1H |
InChI Key |
YILMYCSWMUJWBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=CC=C4OCCCCCCCCCOC5=CC=CC=C5[NH2+]C6=C7C=CC=CC7=NC8=CC=CC=C86.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Nonamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride typically involves the condensation of o-phenylenediamine with acridine derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
9,9’-Nonamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the acridine or o-phenyleneimino groups, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acridine derivatives, while reduction can produce modified o-phenyleneimino compounds.
Scientific Research Applications
9,9’-Nonamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,9’-Nonamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Chemical Comparison with Analogous Compounds
Key Structural Differences:
- Chain Length: The nonamethylene linker (9 carbons) distinguishes it from the heptamethylene variant (7 carbons, CAS 66724-91-2, C₄₅H₄₂Cl₂N₄O₂) described in . The longer chain may increase molecular flexibility and alter binding kinetics or solubility .
- Core Structure : Compared to 9,9'-spirobifluorene derivatives (), which feature a rigid spiro-conjugated system, the acridine-based structure of the target compound offers distinct electronic properties due to its nitrogen-rich heterocycles.
Molecular Formulas and Weights:
Physicochemical Properties
UV-Vis Absorption and Fluorescence:
- Acridine Derivatives : Typically exhibit strong absorbance in the 350–400 nm range due to π-π* transitions, with fluorescence emission in visible regions (e.g., 390–430 nm for spirobifluorene analogs) .
- Heptamethylene Analog: No direct spectral data is provided, but its acridine moieties likely contribute to similar absorption/emission profiles as the target compound.
- Spirobifluorene Derivatives : Absorbance maxima at 225–328 nm and photoluminescence at 390–430 nm, attributed to their conjugated systems .
Solubility and Stability:
Biological Activity
Overview of Acridine Derivatives
Acridine derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and antiviral properties. The structure of acridine allows for various modifications that can enhance its pharmacological profile. Compounds similar to 9,9'-Nonamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride may exhibit significant interactions with biological macromolecules such as DNA and proteins.
Chemical Structure
The compound features a complex structure that includes:
- Two acridine units : Known for intercalating into DNA.
- Methylenedioxy groups : These may enhance solubility and bioavailability.
- Phenyleneimino linkages : Potentially involved in electron transfer processes.
Antitumor Activity
Acridine derivatives have been studied for their antitumor effects. For example, some studies have shown that acridine compounds can induce apoptosis in cancer cells through DNA intercalation and the generation of reactive oxygen species (ROS).
Table 1: Summary of Antitumor Activity in Related Acridine Derivatives
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Acridine Orange | Leukemia | DNA intercalation | |
| Dactinomycin | Various cancers | RNA synthesis inhibition | |
| 9-Aminoacridine | Breast cancer | Induction of apoptosis |
Antimicrobial Activity
Acridine derivatives also demonstrate antimicrobial properties against a range of pathogens. The mechanism typically involves disrupting bacterial cell membranes or inhibiting nucleic acid synthesis.
Table 2: Antimicrobial Activity of Acridine Derivatives
| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 9-Aminoacridine | E. coli | 32 µg/mL | |
| Acriflavine | Staphylococcus aureus | 16 µg/mL |
Case Study 1: Antitumor Efficacy in vitro
A study investigated the effects of acridine derivatives on various cancer cell lines. The results indicated that compounds similar to 9,9'-Nonamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis via caspase activation.
Case Study 2: Antimicrobial Properties Against Resistant Strains
Another research focused on the antimicrobial properties of acridine derivatives against multidrug-resistant strains of bacteria. The findings suggested that these compounds could serve as potential leads for developing new antibiotics due to their ability to inhibit bacterial growth effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
